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Compound Name: Antiviral agent 27

Cat. No.: B15140283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Antiviral agent 27, also known as Compound 12, is a promising drug candidate with significant

in vitro activity against the Ebola virus, demonstrating a half-maximal effective concentration

(EC50) of 14 nM. This adamantane-based compound, chemically identified as (1S,3R,5R,7S)-

trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide, represents a novel

chemotype for the development of potent antiviral therapeutics. This document provides

detailed information on its solubility and a comprehensive, scaled-up preparation protocol to

facilitate further research and development.

Solubility Data
While specific quantitative solubility data for Antiviral Agent 27 in a range of solvents is not

extensively published, adamantane derivatives, in general, exhibit characteristic solubility

profiles. Adamantane itself is practically insoluble in water but shows good solubility in nonpolar

organic solvents. The solubility of its derivatives is influenced by the nature of their functional

groups. Compounds with polar functionalities, such as the carboxamide and amino groups in

Antiviral Agent 27, are expected to have increased solubility in polar organic solvents.

For a related compound, 1,3-Bis(4-hydroxyphenyl)adamantane, it is qualitatively described as

being soluble in polar organic solvents like methanol (MeOH), tetrahydrofuran (THF), and
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dimethyl sulfoxide (DMSO). It is reasonable to infer that Antiviral Agent 27 will exhibit similar

solubility characteristics.

Table 1: Expected Qualitative Solubility of Antiviral Agent 27

Solvent Class Expected Solubility Rationale

Nonpolar Organic Solvents

(e.g., Hexane, Toluene)
Low

While the adamantane core is

nonpolar, the polar amide and

amine groups will limit

solubility in nonpolar media.

Polar Aprotic Solvents (e.g.,

DMSO, DMF, THF)
Moderate to High

These solvents can solvate

both the nonpolar adamantane

cage and the polar functional

groups.

Polar Protic Solvents (e.g.,

Methanol, Ethanol)
Moderate

The hydroxyl group of the

solvent can act as a hydrogen

bond donor and acceptor,

interacting with the amide and

amine groups.

Aqueous Solutions Low

The large, nonpolar

adamantane scaffold is

expected to result in poor

water solubility, though it may

be slightly enhanced by the

polar groups at physiological

pH.

Experimental Protocols
The following protocols are based on the scaled-up synthesis of (1S,3R,5R,7S)-trans-N-(4-

aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide as described by Pashenko, A.

E., et al. in Organic Process Research & Development 2023, 27, 3, 477–487.[1][2]
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Protocol 1: Synthesis of (1S,3R,5R,7S)-3-methyl-5-
phenyladamantane-1-carboxylic acid
This protocol outlines the preparation of the key chiral carboxylic acid precursor.

Workflow Diagram:

1-Methyladamantane Functionalization
Various Steps

(1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid Chiral Resolution Enantiopure Carboxylic Acid

Click to download full resolution via product page

Caption: Synthesis and resolution of the key carboxylic acid intermediate.

Materials:

1-Methyladamantane

Appropriate reagents for functionalization (as detailed in the primary literature)

Solvents for reaction and purification

Chiral chromatography column and eluents for resolution

Procedure:

Functionalization: The synthesis begins with the functionalization of 1-methyladamantane to

introduce the phenyl and carboxylic acid moieties. This is a multi-step process that may

involve Friedel-Crafts alkylation and subsequent oxidation steps as detailed in the

referenced publication.

Purification of Racemic Acid: The resulting racemic (1S,3R,5R,7S)-3-methyl-5-

phenyladamantane-1-carboxylic acid is purified using standard techniques such as

crystallization or column chromatography.

Chiral Resolution: The enantiomers of the racemic carboxylic acid are separated using

preparative chiral chromatography. The publication highlights the use of stacked injections
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for efficient, cost-effective resolution on a large scale. The specific chiral stationary phase

and mobile phase composition should be optimized based on the referenced method.

Isolation of the Pure Enantiomer: The fractions containing the desired (1S,3R,5R,7S)

enantiomer are collected and the solvent is removed under reduced pressure to yield the

pure chiral carboxylic acid.

Protocol 2: Synthesis of (1S,3R,5R,7S)-trans-N-(4-
aminocyclohexyl)-3-methyl-5-phenyladamantane-1-
carboxamide (Antiviral Agent 27)
This protocol describes the final amide coupling step to produce the active antiviral agent.

Workflow Diagram:

(1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid

Amide Coupling

trans-4-Aminocyclohexylamine

Antiviral Agent 27

Click to download full resolution via product page

Caption: Final amide coupling step to synthesize Antiviral Agent 27.

Materials:

(1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid

trans-4-Aminocyclohexylamine (or a suitable protected derivative)

Amide coupling reagents (e.g., HATU, HOBt, EDC)

Anhydrous, non-protic solvent (e.g., DMF, DCM)

Base (e.g., DIPEA, triethylamine)
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Solvents for workup and purification

Procedure:

Activation of the Carboxylic Acid: Dissolve the (1S,3R,5R,7S)-3-methyl-5-

phenyladamantane-1-carboxylic acid in the anhydrous solvent. Add the amide coupling

reagents and stir at room temperature for the recommended activation time.

Amine Addition: To the activated carboxylic acid solution, add the trans-4-

aminocyclohexylamine and the base. If a protected amine is used, a subsequent

deprotection step will be necessary.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are

consumed.

Workup: Upon completion, quench the reaction with an appropriate aqueous solution (e.g.,

saturated sodium bicarbonate). Extract the product into an organic solvent. Wash the organic

layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system to afford the pure (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-

methyl-5-phenyladamantane-1-carboxamide.

Characterization: Confirm the identity and purity of the final product using analytical

techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathway and Mechanism of Action
The precise molecular target and signaling pathway inhibited by Antiviral Agent 27 have not

been fully elucidated in the provided search results. Adamantane-based antivirals are known to

act via various mechanisms, including blocking viral ion channels (e.g., amantadine and the M2

proton channel of influenza A) or inhibiting viral entry and replication. Given its potent activity

against the Ebola virus, it is hypothesized that Antiviral Agent 27 may interfere with a critical

step in the viral life cycle, such as entry into the host cell, fusion, or replication. Further

research is required to delineate the exact mechanism of action.
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Logical Relationship Diagram:

Ebola Virus Lifecycle

Antiviral Agent 27

Viral Entry / Fusion

Inhibits?

Viral Replication

Inhibits?

Ebola Virus

Host Cell

Infects

Infection Blocked

Progeny

Click to download full resolution via product page

Caption: Hypothesized points of intervention for Antiviral Agent 27 in the Ebola virus lifecycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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